![molecular formula C13H23N3O B3076903 N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine CAS No. 1042528-17-5](/img/structure/B3076903.png)
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine
Overview
Description
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, also known as FMPA, is a chemical compound that has been studied for its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is not fully understood, but it is believed to modulate sigma-1 receptor activity by binding to an allosteric site on the receptor. This results in the activation of downstream signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been shown to have a variety of biochemical and physiological effects, depending on the specific cellular context. It has been reported to modulate calcium signaling, inhibit voltage-gated sodium channels, and enhance the release of certain neurotransmitters. N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has also been shown to have anti-inflammatory and neuroprotective effects in animal models of disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine in lab experiments is its high selectivity for sigma-1 receptors, which allows for more precise investigation of their role in cellular processes. However, N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is also relatively new and has not been extensively studied, so its limitations and potential side effects are not fully understood. Additionally, the synthesis of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine is complex and time-consuming, which may limit its availability for research purposes.
Future Directions
There are several potential future directions for research on N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine. One area of interest is the development of more selective and potent sigma-1 receptor ligands, which could have therapeutic applications in various diseases. Another direction is the investigation of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine's effects on other cellular processes beyond sigma-1 receptor modulation, such as its potential interactions with other ion channels or receptors. Finally, more research is needed to fully understand the limitations and potential side effects of N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine, particularly in the context of therapeutic applications.
Scientific Research Applications
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to sigma-1 receptors, which are involved in a variety of cellular processes including calcium signaling, neurotransmitter release, and ion channel regulation. N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine has been used to investigate the role of sigma-1 receptors in various physiological and pathological conditions, such as pain, depression, and neurodegenerative diseases.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-15-7-9-16(10-8-15)6-3-5-14-12-13-4-2-11-17-13/h2,4,11,14H,3,5-10,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQJAVXUDNIBTC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNCC2=CC=CO2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-3-(4-methylpiperazin-1-yl)propan-1-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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